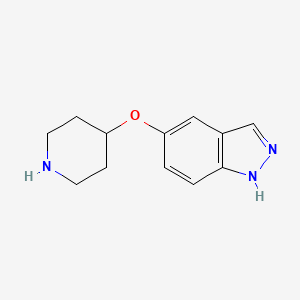

5-(piperidin-4-yloxy)-1H-indazole

Overview

Description

“5-(piperidin-4-yloxy)-1H-indazole” is a compound that contains an indazole group and a piperidine group . Indazole is a type of azole, which is a five-membered ring containing at least one nitrogen atom. Piperidine is a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate indazole derivative with a piperidine derivative . The exact method would depend on the specific substituents present on the indazole and piperidine rings .Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of an indazole ring and a piperidine ring connected by an oxygen atom . The exact structure would depend on the specific substituents present on the indazole and piperidine rings .Chemical Reactions Analysis

The reactivity of “this compound” would likely be influenced by the presence of the indazole and piperidine rings . The indazole ring is aromatic and therefore relatively stable, while the piperidine ring may be more reactive due to the presence of a nitrogen atom .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the specific substituents present on the indazole and piperidine rings . For example, the presence of polar groups could increase the compound’s solubility in water .Scientific Research Applications

Dopamine D4 Receptor Affinity

- Compounds like 3-(1-piperazinyl)-4,5-dihydro-1H-benzo[g]indazoles, derived from 3-(4-Piperidinyl)-5-arylpyrazoles, exhibit high affinity for human dopamine D4 receptors. These compounds demonstrate improved selectivity over ion channels, making them significant in the study of dopaminergic systems (Collins et al., 1998).

Synthesis and Docking Studies

- Piperazine-1-yl-1H-indazole derivatives have a crucial role in medicinal chemistry. The synthesis of novel compounds like 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole has been reported, along with docking studies to explore their potential medicinal applications (Balaraju et al., 2019).

Antimicrobial Activity

- Synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing the piperidine ring has been explored. These derivatives show strong antimicrobial activity, with structure–activity studies performed to understand their effects (Krolenko et al., 2016).

Pharmacological Profile

- Compounds like YM348, which contain an indazole moiety similar to 5-(piperidin-4-yloxy)-1H-indazole, have been studied for their high affinity to 5-HT2C receptors. These studies involve assessing the pharmacological profile, including the functional selectivity for receptors in the 5-HT2 receptor family (Kimura et al., 2004).

Antibacterial, Antifungal, and Antitubercular Properties

- Novel series of analogs based on the 5-(1-(4-chloro-3-methoxyphenyl)piperidin-4-yl)-4-phenyl-2H-1,2,4-triazole-3(4H)-thione core have been synthesized. These compounds have been examined for their antibacterial, antifungal, and antitubercular potential, highlighting the diverse applications of compounds related to this compound (Rishikesan et al., 2021).

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors

- Research into N‐1‐substituted indazole‐3‐carboxamide derivatives, including compounds with piperidine linkers, has been conducted. These have been evaluated as inhibitors of PARP-1, an enzyme involved in DNA repair processes, indicating potential applications in cancer therapy (Patel et al., 2012).

Mechanism of Action

Target of Action

Piperidine derivatives, which include 5-(piperidin-4-yloxy)-1h-indazole, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used as synthetic fragments for designing drugs .

Mode of Action

Piperidine derivatives have been found to interact with various targets, leading to changes in cellular processes . The piperidine ring, for instance, was found to be essential for chiral optimization in the development of ALK inhibitors .

Biochemical Pathways

Piperidine derivatives have been associated with various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Result of Action

Piperidine derivatives have been associated with various biological activities, including anticancer activity .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-piperidin-4-yloxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-12-9(8-14-15-12)7-11(1)16-10-3-5-13-6-4-10/h1-2,7-8,10,13H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOUWVIWJUQUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

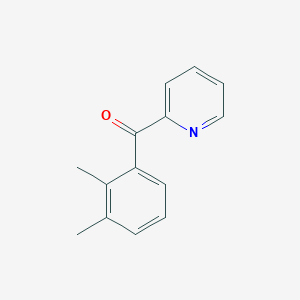

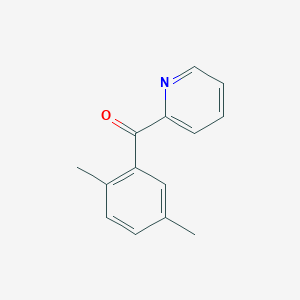

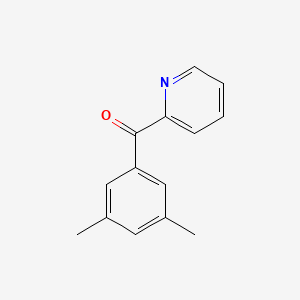

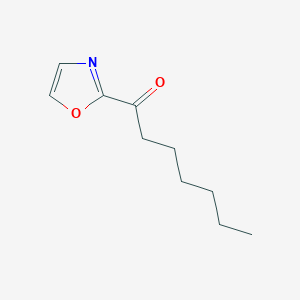

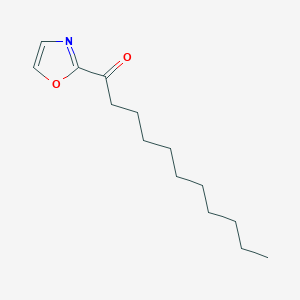

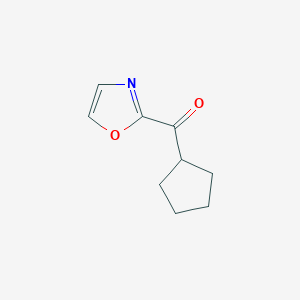

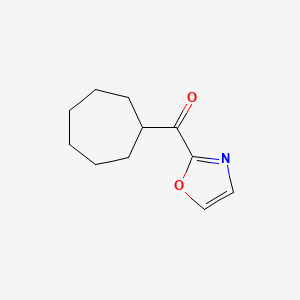

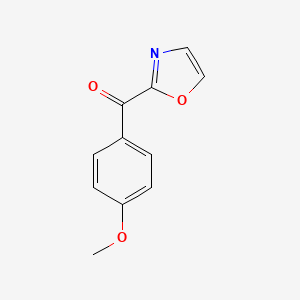

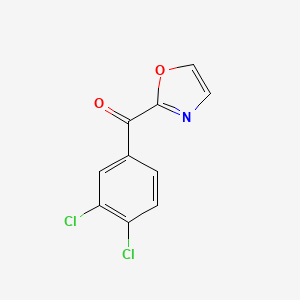

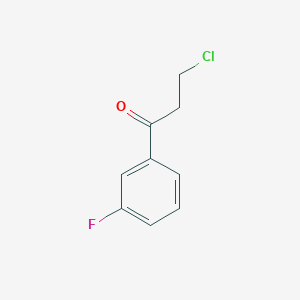

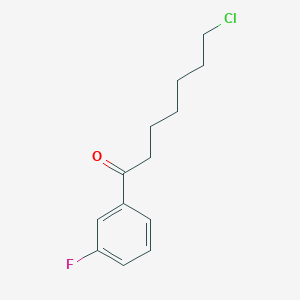

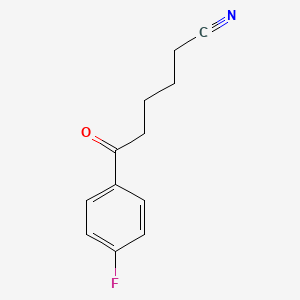

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.